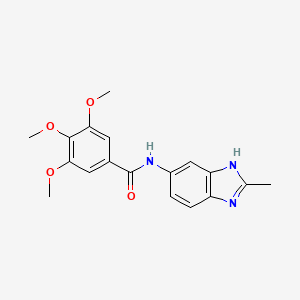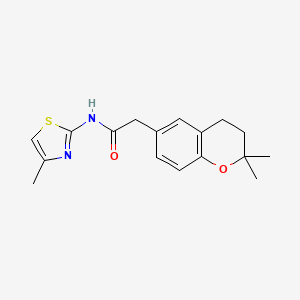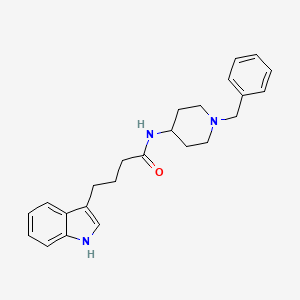
3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the benzimidazole derivative in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylbenzimidazole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾイミダゾール部分で酸化反応を起こし、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、分子内のニトロ基(存在する場合)またはその他の還元可能な官能基を標的にすることができます。
置換: トリメトキシフェニル基は、求電子性芳香族置換反応に参加して、さらに官能化することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) と水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: 求電子性芳香族置換反応では、ハロゲン (Cl₂, Br₂) やニトロ化剤 (HNO₃) などの試薬がよく使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はベンゾイミダゾールN-オキシドを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学的研究の応用
化学
化学において、3,4,5-トリメトキシ-N-(2-メチル-1H-ベンゾイミダゾール-5-イル)ベンザミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学修飾が可能になり、合成有機化学において価値のあるものとなっています。
生物学
生物学的に、この化合物は、さまざまな酵素や受容体の阻害剤として可能性を示しています。細胞経路に対する影響と治療薬としての可能性について研究されています。
医学
医学では、その潜在的な抗癌、抗炎症、抗菌特性に焦点を当てています。この化合物は特定の分子標的に結合する能力があり、薬物開発の候補となっています。
工業
産業的には、この化合物は、化学的安定性と機能的な汎用性から、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
3,4,5-トリメトキシ-N-(2-メチル-1H-ベンゾイミダゾール-5-イル)ベンザミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリメトキシフェニル基は、結合親和性と特異性を高めることが知られており、ベンゾイミダゾール部分は化合物の全体的な活性を調節できます。これらの相互作用は、酵素活性の阻害、細胞経路の破壊、遺伝子発現の調節につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
3,4,5-トリメトキシベンザミド: ベンゾイミダゾール部分がなく、生物活性が異なります。
N-(2-メチル-1H-ベンゾイミダゾール-5-イル)ベンザミド: トリメトキシフェニル基がなく、結合特性と活性が異なります。
3,4,5-トリメトキシフェニル誘導体: これらの化合物はトリメトキシフェニル基を共有していますが、他の構造的な面で異なり、生物学的効果が異なります。
独自性
3,4,5-トリメトキシ-N-(2-メチル-1H-ベンゾイミダゾール-5-イル)ベンザミドの独自性は、特定の結合特性と生物学的活性を付与する組み合わせた構造的特徴にあります。トリメトキシフェニル基とベンゾイミダゾール基の両方の存在により、分子標的との多様な相互作用が可能になり、科学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the benzimidazole moiety, resulting in different biological activities.
N-(2-Methyl-1H-benzimidazol-5-yl)benzamide: Lacks the trimethoxyphenyl group, affecting its binding properties and activity.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in other structural aspects, leading to varied biological effects.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide lies in its combined structural features, which confer specific binding properties and biological activities. The presence of both the trimethoxyphenyl and benzimidazole groups allows for versatile interactions with molecular targets, making it a valuable compound in scientific research.
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-10-19-13-6-5-12(9-14(13)20-10)21-18(22)11-7-15(23-2)17(25-4)16(8-11)24-3/h5-9H,1-4H3,(H,19,20)(H,21,22) |
InChIキー |
COTITPASGCRIAG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone](/img/structure/B10986310.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B10986313.png)

![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B10986326.png)
![ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10986330.png)
![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986344.png)
![N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10986346.png)
![N-(6-methoxypyridin-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10986348.png)

![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B10986375.png)


![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986395.png)

